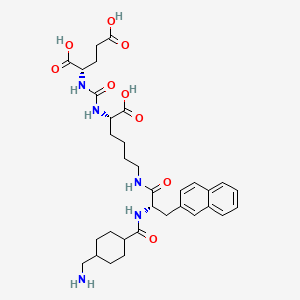

Vipivotide tetraxetan Linker

Description

Significance of Linker Technology in Bioconjugation Chemistry

Linker technology is a cornerstone of bioconjugation chemistry, playing a multifaceted role that extends beyond simple covalent attachment. researchgate.netnih.gov The linker must be stable enough to remain intact while the conjugate circulates in the bloodstream, preventing premature release of the payload that could lead to off-target toxicity. biosynth.com Conversely, upon reaching the target site, the linker should facilitate the efficient release of the active agent. biosynth.comaxispharm.com

Linkers can be broadly categorized as cleavable or non-cleavable. biosynth.comaxispharm.com

Cleavable linkers are designed to be broken down by specific triggers present in the target microenvironment, such as changes in pH, the presence of certain enzymes, or a reducing environment. axispharm.com This allows for controlled release of the payload within the target cell. axispharm.com

Non-cleavable linkers , on the other hand, result in the payload remaining attached to the targeting moiety even after internalization. biosynth.com The entire conjugate is typically degraded within the lysosome, and the resulting payload-linker-amino acid complex must retain its activity. biosynth.com

The choice of linker chemistry also impacts crucial physicochemical properties of the conjugate, including its solubility, stability, and pharmacokinetic profile, which encompasses its circulation time, distribution, and clearance from the body. biosynth.com

Overview of Peptide-Based Linkers in Advanced Molecular Constructs

Peptide-based linkers are a versatile class of linkers utilized in the design of advanced molecular constructs, including PDCs and radiopharmaceuticals. nih.govmdpi.com These linkers are composed of a sequence of amino acids, which can be natural or synthetic, and offer several advantages. nih.govacs.org

The development of peptide-based radiopharmaceuticals involves several key steps, including the solid-phase synthesis of the peptide, covalent attachment of a chelating agent (often via a linker), radiolabeling, and in vitro and in vivo evaluation. nih.gov The linker's role in this context is to provide a stable connection between the targeting peptide and the radionuclide-chelator complex without interfering with the peptide's ability to bind to its receptor. mdpi.comfrontiersin.org

Contextualization of Vipivotide Tetraxetan Linker within Radioligand Conjugate Design

Vipivotide tetraxetan, also known as PSMA-617, is a radiopharmaceutical precursor that has garnered significant attention for its use in targeted radioligand therapy. wikipedia.orgmdpi.com It is a prime example of sophisticated radioligand conjugate design, consisting of three essential components: a targeting motif, a chelator, and a linker that connects them. medchemexpress.comeuropa.eu

The targeting component of Vipivotide tetraxetan is a glutamate-urea-lysine motif that binds with high affinity to the prostate-specific membrane antigen (PSMA), a protein that is highly overexpressed on the surface of most prostate cancer cells. wikipedia.orgmedchemexpress.com The chelator is a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage, which is capable of securely holding a therapeutic or diagnostic radionuclide, such as Lutetium-177 or Gallium-68. wikipedia.orgmedchemexpress.com

The structure of the this compound is integral to the function of the entire radioligand. It provides the necessary spacing and conformational flexibility for the targeting moiety to effectively bind to PSMA, while also ensuring the stable chelation of the radionuclide. waters.com This intricate design allows for the targeted delivery of radiation to cancer cells, a hallmark of modern radioligand therapy. waters.comnih.gov

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(1S)-5-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47)/t20?,23?,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWCOTSIOATVKA-MOTXCXSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure and Compositional Analysis of Vipivotide Tetraxetan Linker

Detailed Chemical Nomenclature and Precise Structural Representation

The linker component of Vipivotide tetraxetan is a non-cleavable peptide linker. targetmol.comxcessbio.comimmunomart.com Its systematic chemical name is (2S)-2-({[(1S)-5-[(2S)-2-{[4-(aminomethyl)cyclohexyl]formamido}-3-(naphthalen-2-yl)propanamido]-1-carboxypentyl]carbamoyl}amino)pentanedioic acid. xcessbio.com

Below is a data table summarizing the key chemical identifiers for the Vipivotide tetraxetan linker.

| Identifier | Value |

| Chemical Formula | C33H45N5O9 |

| Molecular Weight | 655.74 g/mol |

| CAS Number | 1703768-74-4 |

| SMILES | NCC1CCC(CC1)C(=O)NC@@HC(=O)NCCCCC@HC(O)=O |

| InChIKey | JHWCOTSIOATVKA-MOTXCXSHSA-N |

This data is compiled from multiple chemical database sources. xcessbio.comambeed.commedchemexpress.combiochempartner.com

Identification of Constituent Peptide and Non-Peptide Moieties within the this compound

Peptide Moieties: The peptide component of the linker is derived from the amino acid L-alanine, which is modified with a bulky aromatic group.

2-naphthyl-L-alanine: This moiety is a key component of the hydrophobic linker. wikipedia.org The naphthalene group is attached to the beta-carbon of L-alanine. There are two isomers of naphthylalanine, 1-naphthylalanine and 2-naphthylalanine, distinguished by the attachment point of the naphthyl group. lifetein.com In the context of the this compound, it is the 2-naphthyl isomer that is utilized.

Non-Peptide Moieties: The non-peptide portion of the linker provides spacing and appropriate chemical functionality for conjugation.

Tranexamic acid: This moiety is a derivative of cyclohexane. Specifically, it is the trans isomer of 4-(aminomethyl)cyclohexanecarboxylic acid. nih.govresearchgate.net The use of tranexamic acid as part of the lipophilic linker is considered important for maintaining high PSMA binding affinity. researchgate.net

The following table details the constituent moieties of the this compound.

| Moiety | Type | Chemical Name |

| 2-naphthyl-L-alanine | Peptide | (2S)-2-amino-3-(naphthalen-2-yl)propanoic acid |

| Tranexamic acid | Non-Peptide | trans-4-(aminomethyl)cyclohexanecarboxylic acid |

Stereochemical Considerations and Conformational Aspects of the this compound Structure

The stereochemistry of the this compound is crucial for its proper folding and interaction with the other components of the parent molecule and its biological target.

Stereochemical Considerations: The chirality of the constituent amino acid and the geometry of the cyclohexyl ring are defining stereochemical features of the linker.

2-naphthyl-L-alanine: The "L" designation in 2-naphthyl-L-alanine indicates that the stereocenter at the alpha-carbon has the (S)-configuration, which is the naturally occurring stereoisomer for most amino acids. This specific stereochemistry is highlighted in the systematic chemical name of the linker. xcessbio.com

Synthetic Methodologies for Vipivotide Tetraxetan Linker and Analogues

Strategies for Peptide Synthesis of the Linker Segment

The peptide portion of the vipivotide tetraxetan linker and its analogues is predominantly constructed using Solid-Phase Peptide Synthesis (SPPS). nih.govmdpi.com This methodology is highly efficient for the stepwise assembly of amino acids into a defined sequence and has become the standard for peptide synthesis in research and production settings. omizzur.comwikipedia.org

The SPPS process begins with the C-terminal amino acid of the peptide sequence being covalently attached to an insoluble polymer resin. nih.gov The peptide chain is then elongated in the C-to-N direction through a series of repeating cycles. Each cycle consists of two main steps:

Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid is removed.

Coupling: The next N-α-protected amino acid in the sequence is activated and reacted with the newly exposed amino group on the resin-bound peptide, forming a new peptide bond. wikipedia.org

The most common protection strategy used for this type of synthesis is the Fmoc/tBu approach. wikipedia.orgnih.gov The N-α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the reactive side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu). nih.gov This "orthogonal" protection scheme allows for the selective removal of the Fmoc group at each step without affecting the side-chain protectors or the linkage to the resin. nih.gov

For the this compound, the peptide sequence often includes non-standard amino acids designed to optimize the molecule's biological properties, such as 2-naphthyl-L-alanine and tranexamic acid. nih.gov The synthesis involves the sequential coupling of these building blocks. Modifications to this linker, such as substituting amino acids, are explored to improve tumor targeting and pharmacokinetic profiles. acs.orgacs.org Once the peptide sequence is fully assembled, it is cleaved from the solid resin support using a strong acid, typically trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. wikipedia.org

| Reagent/Component | Function in SPPS of the Linker Segment |

| Solid Support (Resin) | An insoluble polymer to which the first amino acid is anchored, facilitating purification by simple filtration. |

| Fmoc-amino acids | Building blocks of the peptide chain with temporary N-α-protection. |

| Coupling Reagents (e.g., DCC, HBTU, HATU) | Activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. |

| Base (e.g., Piperidine in DMF) | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. |

| Cleavage Cocktail (e.g., Trifluoroacetic Acid - TFA) | Releases the completed peptide from the resin and removes permanent side-chain protecting groups. |

Coupling Chemistry for Integration into Multi-Component Conjugates

After the peptide linker segment is synthesized and cleaved from the resin, it must be chemically joined, or conjugated, to the other essential components: the PSMA-targeting motif (Glutamate-urea-Lysine) and the DOTA (tetraxetan) chelator. medchemexpress.commedchemexpress.combiochempartner.com This integration is typically performed in the solution phase. nih.gov

The primary chemical reaction used for this integration is amide bond formation, a robust and well-established method for linking molecular fragments. protein-cell.net This involves the reaction between a carboxylic acid group on one component and an amine group on another. To achieve high efficiency and prevent unwanted side reactions, the carboxylic acid is activated using coupling reagents, similar to those used in SPPS.

The assembly process can be summarized as follows:

Chelator Conjugation: The fully assembled and protected peptide linker is often first coupled to the DOTA chelator. One of the carboxylic acid groups of the DOTA macrocycle is activated and reacted with the free N-terminal amine of the peptide linker.

Pharmacophore Conjugation: The other end of the linker, which has a carboxylic acid group, is activated and then reacted with a free amine group on the PSMA-targeting moiety.

The stability of the resulting conjugate is paramount. The this compound is a non-cleavable linker, meaning it forms highly stable chemical bonds (i.e., amide bonds) that are designed to remain intact in the bloodstream, preventing the premature release of the radioactive payload before it reaches the target cancer cells. targetmol.comxcessbio.comabzena.com The choice of coupling chemistry ensures the creation of a homogenous and stable final product, which is a critical attribute for antibody-drug conjugates (ADCs) and peptide-drug conjugates alike. nih.govresearchgate.net

| Molecular Component 1 | Molecular Component 2 | Coupling Reaction Type | Key Reagents | Resulting Linkage |

| Peptide Linker (N-terminus amine) | DOTA (tetraxetan) (activated carboxyl group) | Amide Bond Formation | HATU, HOBt, DIPEA | Stable amide bond |

| Peptide Linker (C-terminus carboxyl) | PSMA Targeting Moiety (amine group) | Amide Bond Formation | HATU, HOBt, DIPEA | Stable amide bond |

Purification and Isolation Techniques for Synthetic this compound in Research Settings

Following the synthesis and conjugation steps, the crude product is a mixture containing the desired vipivotide tetraxetan conjugate, as well as unreacted starting materials, by-products from side reactions, and residual reagents from the synthesis. biochempartner.com Achieving a high degree of purity is essential for accurate preclinical evaluation and potential clinical use. The primary and most effective technique for the purification and isolation of the synthetic conjugate is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). acs.orgsnmjournals.org

RP-HPLC separates molecules based on their hydrophobicity. The process involves:

Stationary Phase: A nonpolar column, typically packed with silica (B1680970) particles that have been chemically modified with C18 alkyl chains.

Mobile Phase: A polar solvent system, usually a mixture of water and an organic solvent like acetonitrile. A gradient is typically run where the percentage of the organic solvent is gradually increased over time.

Separation: The crude mixture is injected into the HPLC system. Components with higher polarity (more water-soluble) pass through the column more quickly, while more hydrophobic (less water-soluble) components interact more strongly with the C18 stationary phase and elute later.

The vipivotide tetraxetan conjugate has a specific retention time under defined HPLC conditions, allowing it to be separated from impurities. Fractions are collected as they exit the column, and those containing the pure product are identified using UV detection. These pure fractions are then combined, and the solvent is removed, typically by lyophilization (freeze-drying), to yield the final product as a purified solid. The purity of the final compound is then confirmed using analytical HPLC and mass spectrometry.

| Technique | Principle of Operation | Application in this compound Synthesis |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on differences in hydrophobicity through interactions with a nonpolar stationary phase. | Primary method for purifying the final conjugate from reaction by-products and unreacted starting materials. |

| Lyophilization (Freeze-Drying) | Removal of solvent (water/acetonitrile) from the purified HPLC fractions by sublimation under vacuum. | Isolation of the purified conjugate as a stable, dry powder. |

| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of molecules. | Confirms the identity and molecular weight of the synthesized and purified product. |

Molecular Design Principles and Optimization Strategies for Vipivotide Tetraxetan Linker

Influence of Linker Length on Conjugate Properties in Research Constructs

The length of the linker in PSMA-targeting radioligands has a demonstrable impact on their pharmacokinetic profiles. mdpi.com Studies have shown a direct relationship between the linker length and the rate of clearance from the body. For example, incorporating hydrophilic PEG-spacers of varying lengths into PSMA-targeting radioligands revealed that longer linkers can lead to faster clearance. mdpi.com This is a critical factor in reducing radiation exposure to non-target tissues. mdpi.com

Impact of Linker Flexibility and Rigidity on Molecular Conformation and Interaction Dynamics

The flexibility or rigidity of the linker plays a crucial role in how the radioligand interacts with the PSMA protein. nih.gov A flexible linker can allow the binding motif and the chelator with the radionuclide to adopt various conformations, which may be necessary for optimal binding to the target. polyplus-sartorius.com Mathematical modeling suggests that moderately flexible linkers can best replicate experimentally observed binding avidities. nih.gov

Conversely, a rigid linker can be used to maintain a specific distance and orientation between the functional domains of the molecule. polyplus-sartorius.com This can be advantageous in preventing undesirable interactions between the domains or ensuring they are properly positioned for target engagement. polyplus-sartorius.com For instance, alpha-helical linkers can provide a rigid spacer, and their length can be precisely controlled. polyplus-sartorius.com The choice between a flexible and a rigid linker depends on the specific design goals for the radiopharmaceutical, such as maximizing binding affinity or controlling the spatial relationship between the targeting and therapeutic/diagnostic moieties. nih.govpolyplus-sartorius.com

Modulation of Linker Hydrophilicity and Lipophilicity for Targeted Delivery System Research

The balance between hydrophilicity (water-loving) and lipophilicity (fat-loving) of the linker is a key factor in determining the biodistribution and clearance of PSMA-targeted radioligands. mdpi.comacs.org The original PSMA-617 linker is notably hydrophobic due to the presence of a 2-naphthyl-l-Ala moiety. wikipedia.orgacs.org This hydrophobicity is thought to contribute to binding in non-target tissues like the salivary glands. mdpi.com

Researchers have explored modifying the linker to alter its hydrophilic/lipophilic balance. In one study, replacing the lipophilic 2-naphthyl moiety with a less lipophilic 3-styryl moiety was investigated. acs.org While all resulting radiolabeled compounds were hydrophilic, the modified versions showed slightly different lipophilicity values compared to the original [¹⁷⁷Lu]Lu-PSMA-617, though the difference was not statistically significant. acs.org Another approach involved introducing charged moieties, such as glutamic acid, into the linker of PSMA-617. snmjournals.org This modification led to a decrease in lipophilicity compared to the parent compound. snmjournals.org These studies demonstrate that modulating the linker's hydrophilicity can influence the pharmacokinetic profile, potentially leading to improved tumor-to-background ratios. nih.govnih.gov

Structural-Activity Relationship (SAR) Studies Pertaining to Vipivotide Tetraxetan Linker Modifications

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences the biological activity of PSMA inhibitors. acs.orgnih.gov Systematic modifications of the linker have been shown to significantly impact tumor-targeting and pharmacokinetic properties. acs.org

Several studies have investigated the SAR of the PSMA-617 linker. One key finding is the apparent importance of the 2-naphthyl-L-alanine component for maintaining good targeting properties. nih.govdiva-portal.org However, the tranexamic acid portion of the linker can be substituted with other groups. nih.govnih.gov For example, replacing tranexamic acid with L-tyrosine resulted in a radioligand with an improved tumor-to-blood ratio. nih.govnih.gov

Table 1: In Vitro Data for Linker-Modified PSMA-617 Analogs

| Compound | IC50 (nM) on LNCaP cells | IC50 (nM) on C4-2 cells | IC50 (nM) on PC-3 PIP cells |

|---|---|---|---|

| PSMA-617 | ~5 | ~5 | ~10-fold higher |

| P17 | ~15 | ~15 | ~10-fold higher |

| P18 | ~10 | ~10 | ~10-fold higher |

Data from competitive binding assays against [¹⁷⁷Lu]Lu-PSMA-617. acs.org

Table 2: Cellular Uptake and Internalization of Linker-Modified PSMA-617 Analogs in PC-3 PIP cells

| Compound | Surface-Bound (% AA) | Internalized (% AA) |

|---|---|---|

| [¹⁷⁷Lu]Lu-PSMA-617 | 26.8 ± 14.2 | 8.2 ± 2.4 |

| [¹⁷⁷Lu]Lu-P17 | 20.1 ± 9.8 | 8.7 ± 2.9 |

| [¹⁷⁷Lu]Lu-P18 | 33.7 ± 12.8 | 8.5 ± 2.4 |

% AA = percentage of total applied activity. Data are average ± SD (n=3). acs.org

Rational Design Approaches for Enhanced Linker Performance in Preclinical Models

Rational design, often guided by structural information and computational modeling, is a powerful strategy for developing improved linkers for PSMA-targeting agents. nih.govnih.govsnmjournals.org The goal is to create molecules with enhanced pharmacokinetic profiles, such as accelerated clearance from non-target tissues, leading to better tumor-to-background contrast. nih.govnih.gov

One successful application of rational design involved introducing linkers containing histidine (H) and glutamic acid (E) into a PSMA-targeting hybrid molecule. nih.govnih.gov This led to significantly reduced uptake in non-malignant tissues and a high specific tumor uptake in preclinical models. nih.gov Another approach used X-ray crystal structures of PSMA to guide linker modifications, suggesting that substituting tranexamic acid could lead to new interactions within the binding pocket. nih.govnih.gov

Furthermore, dimerization, which involves linking two PSMA-targeting units, has been explored. In one study, an optimized monomer was selected from a library of derivatives with modified linkers and then dimerized. mdpi.com The resulting dimeric agent showed very high PSMA specificity and a significantly higher internalization rate into PSMA-expressing cells compared to PSMA-617. mdpi.com These examples demonstrate that rational design approaches are effective in creating next-generation PSMA-targeting agents with improved performance in preclinical settings. nih.govnih.gov

Table 3: Biodistribution Data for Linker-Modified PSMA-617 Analogs in PC-3 PIP Tumor-Bearing Mice (% IA/g)

| Compound | Tumor (1 h p.i.) | Tumor (24 h p.i.) | Kidneys (1 h p.i.) | Kidneys (24 h p.i.) |

|---|---|---|---|---|

| [¹⁷⁷Lu]Lu-PSMA-617 | 24.5 ± 13.0 | 22.3 ± 3.5 | - | - |

| [¹⁷⁷Lu]Lu-P17 | 14.1 ± 0.6 | 10.5 ± 0.3 | 111 ± 33 | 1.1 ± 0.1 |

| [¹⁷⁷Lu]Lu-P18 | 19.8 ± 2.3 | 17.7 ± 3.2 | 147 ± 5 | 25.4 ± 10.3 |

% IA/g = percentage of injected activity per gram of tissue. acs.orgnih.gov

Role of Vipivotide Tetraxetan Linker in Radioligand Conjugate Assembly

Mechanism of Connection between Pharmacophore and Chelator Moieties within Vipivotide Tetraxetan

The assembly of vipivotide tetraxetan involves the formation of stable covalent bonds to connect the pharmacophore, the linker components, and the chelator. The pharmacophore is a glutamate-urea-lysine (EuK) motif, which selectively binds to the prostate-specific membrane antigen (PSMA). europa.eumedchemexpress.commedchemexpress.com The chelator is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic molecule capable of securely holding a radionuclide like Lutetium-177. wikipedia.orgmedchemexpress.comeuropa.eu

The linker itself is a composite structure, typically synthesized from 2-naphthyl-L-alanine and tranexamic acid. nih.govnih.gov The connection between these three distinct chemical entities—pharmacophore, linker, and chelator—is achieved through the formation of robust amide bonds. This process is often carried out using solid-phase peptide synthesis (SPPS), a standard method for building peptide-based molecules. nih.govnih.gov

The synthesis can be visualized as a sequential assembly:

The lysine (B10760008) end of the glutamate-urea-lysine pharmacophore is coupled to one end of the linker.

The other end of the linker is then connected to the DOTA chelator. Each of these connections is an amide linkage, formed by the reaction of a carboxylic acid group on one molecule with an amine group on the next, resulting in a stable, multi-component molecular assembly. xcessbio.com This non-cleavable peptide linker ensures that the pharmacophore and the chelator remain tethered together under physiological conditions. xcessbio.comtargetmol.com

Stability and Integrity of the Vipivotide Tetraxetan Linker within Multi-Component Molecular Assemblies

The stability of the linker is paramount for the function of the resulting radioligand conjugate. The this compound is designed to be non-cleavable, ensuring that the radioactive payload remains attached to the targeting molecule as it travels to and binds with the cancer cells. targetmol.comfujifilm.com The integrity of the entire conjugate, [¹⁷⁷Lu]Lu-vipivotide tetraxetan, relies heavily on the robustness of these linker connections.

Influence of this compound on Overall Conjugate Architecture and Ligand Presentation

The linker in PSMA-617, composed of 2-naphthyl-L-alanine and a cyclohexyl group, is considered hydrophobic. wikipedia.org This design is not arbitrary; the 2-naphthyl-L-alanine component, for instance, has been shown to favorably interact with a hydrophobic accessory pocket (the S1 pocket) on the PSMA enzyme. nih.govsnmjournals.org This interaction contributes to the high binding affinity of the conjugate.

Studies modifying the linker have provided significant insights into its structural importance.

Modifying Linker Components: Research has shown that while the 2-naphthyl-L-alanine appears crucial for good targeting properties, the tranexamic acid portion can be substituted with other molecules, like L-tyrosine, to potentially improve tumor-to-blood ratios. nih.govnih.govresearchgate.net

Impact on Affinity and Internalization: Replacing the 2-naphthyl moiety with a less lipophilic 3-styryl-l-Ala moiety was found to not have a major impact on PSMA binding affinity. acs.orgnih.gov However, these modifications did lead to a different orientation of the DOTA chelator and the linker in relation to the PSMA binding site. acs.orgnih.gov This highlights the linker's role in positioning the other functional parts of the conjugate.

Flexibility and Orientation: X-ray crystallography of the PSMA-617 inhibitor complexed with PSMA revealed an absence of electron density for the DOTA moiety. acs.org This suggests that the linker imparts significant positional flexibility to the chelator, allowing it to remain remote from the primary binding site without interfering with the pharmacophore's interaction with the enzyme. acs.orgsnmjournals.org

The table below summarizes findings from a study comparing PSMA-617 with two derivatives (P17 and P18) with modified linkers. P17 replaced the 2-naphthyl-l-Ala with a 3-styryl-l-Ala moiety. P18 had the same 3-styryl-l-Ala modification and also replaced the cyclohexyl ring with a phenyl group. acs.org

| Compound | Linker Modification | Inhibitor Potency (IC50, nM) | Cell-Binding Affinity (IC50, nM, PC-3 PIP cells) | Internalized Fraction (% AA, PC-3 PIP cells) |

|---|---|---|---|---|

| PSMA-617 | 2-naphthyl-l-Ala and trans-(aminomethyl)cyclohexyl | 0.05 | ~50 | 8.2 ± 2.4 |

| P17 | 3-styryl-l-Ala and trans-(aminomethyl)cyclohexyl | 0.30 | ~150 | 8.7 ± 2.9 |

| P18 | 3-styryl-l-Ala and 4-(aminomethyl)benzoic | 0.45 | ~100 | 8.5 ± 2.4 |

Table 1: Comparative in vitro data for PSMA-617 and two derivatives with modified linkers. Data sourced from Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions. acs.orgnih.gov % AA refers to the percentage of total applied activity.

Advanced Analytical and Characterization Techniques for Vipivotide Tetraxetan Linker

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are indispensable for assessing the purity of the Vipivotide tetraxetan linker and separating it from any precursors, impurities, or degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for purity determination. This technique separates molecules based on their hydrophobicity. In the context of the this compound and its conjugates, RP-HPLC is used to determine radiochemical purity. mdpi.comnih.gov For instance, in the quality control of [177Lu]Lu-PSMA-617, radio-HPLC is a standard method to ensure the final product meets stringent purity specifications. mdpi.comnih.gov Different studies have reported achieving high radiochemical purity, often exceeding 95%, as determined by radio-HPLC. mdpi.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed as an alternative or complementary technique to RP-HPLC, particularly for separating highly polar compounds that are not well-retained on traditional reversed-phase columns. While specific applications of HILIC for the this compound are not extensively detailed in the provided results, its utility in separating polar peptides and small molecules makes it a relevant potential method for analyzing the linker and its hydrophilic precursors.

Thin-Layer Chromatography (TLC) , including radio-TLC, serves as a simpler and more rapid method for assessing radiochemical purity. nih.govsnmjournals.org For example, in the synthesis of 225Ac-PSMA-617, radio-TLC with a 50mM Sodium Citrate (pH 5) eluent is used to confirm radiochemical purity. nih.gov Another method utilizes a 0.1M ammonium (B1175870) acetate/methanol mixed buffer solution for TLC analysis. snmjournals.org

Spectroscopic Approaches for Structural Verification and Elucidation

Spectroscopic methods are crucial for confirming the chemical structure of the this compound and its intermediates.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight of the linker and its fragments, thereby confirming its identity. barc.gov.in This technique is essential for characterizing the synthesized ligand and ensuring it matches the expected molecular formula. barc.gov.in

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of the molecule. Both ¹H NMR and ¹³C NMR are used to elucidate the precise arrangement of atoms and functional groups within the linker, confirming its successful synthesis and structural integrity. barc.gov.in The analytical data from NMR of an in-house synthesized PSMA-617 ligand was found to be identical to that of a commercial equivalent. barc.gov.in

Advanced Characterization of this compound Conjugates in Research Environments

In research settings, the characterization of this compound conjugates extends beyond basic purity and identity tests to include functional and stability assessments.

In vitro cell-based assays are used to evaluate the biological activity of the final conjugate. Competitive binding assays, for instance, are performed to determine the binding affinity (often expressed as IC50 values) of the PSMA-targeting ligand to PSMA-positive cancer cells. acs.orgfrontiersin.org These studies have confirmed that modifications to the linker can influence binding affinity. acs.org

Stability studies are critical to ensure that the linker and the entire conjugate remain intact under physiological conditions and during storage. The stability of radiolabeled conjugates is often assessed over time by measuring the radiochemical purity to check for degradation or release of the radionuclide. researchgate.net For example, the stability of [¹⁷⁷Lu]Lu-PSMA-I&T, a similar conjugate, was found to be affected by radiolysis, which could be mitigated by the addition of stabilizers like ascorbic acid. researchgate.net

X-ray crystallography has been utilized to understand the three-dimensional structure of the PSMA-617 ligand when bound to the PSMA protein. nih.govresearchgate.net These studies have revealed that the linker adopts a folded conformation within the PSMA binding cavity, providing valuable insights for the design of new and improved linker structures. acs.orgresearchgate.net

Quality Control Methodologies for Research-Grade Linker Production

The production of research-grade this compound and its conjugates necessitates stringent quality control (QC) measures to ensure consistency and reliability for preclinical studies. nih.govunm.edu

Key QC tests for the final radiolabeled conjugate include:

Radiochemical Purity: As determined by radio-HPLC and/or radio-TLC, ensuring that the radioactivity is associated with the desired compound. mdpi.comnih.gov The acceptance criteria are often based on pharmacopeial standards. researchgate.net

Radionuclidic Purity: To confirm the identity and purity of the radionuclide being used. nih.gov

pH and Sterility: The final product must be sterile and have a physiologically compatible pH. mdpi.com

Endotoxin Content: Testing for bacterial endotoxins is crucial to prevent pyrogenic reactions. mdpi.comnih.gov

These QC procedures are essential for both routine production and for validating any new or modified synthesis processes. unm.edu

Computational and Theoretical Investigations of Vipivotide Tetraxetan Linker

Molecular Dynamics Simulations and Conformational Analysis of Linker Components

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For the Vipivotide tetraxetan linker, MD simulations provide crucial insights into its conformational flexibility, stability, and the dynamic nature of its interactions with the surrounding environment, such as water and biological macromolecules. biorxiv.orgnih.gov By simulating the linker components—glutamate (B1630785), urea (B33335), and lysine (B10760008)—within a solvated system, researchers can explore the vast landscape of possible three-dimensional structures (conformations) the linker can adopt. rsc.org

Detailed research findings from MD simulations on analogous urea-based peptide structures reveal the dynamic behavior of the linker. acs.orgchemrxiv.org Analysis of simulation trajectories allows for the calculation of key structural parameters. The root-mean-square deviation (RMSD) is used to quantify the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame, indicating the stability of the linker's conformation over the simulation period. acs.org The root-mean-square fluctuation (RMSF) of individual atoms or residues highlights regions of high flexibility within the linker. acs.org These analyses show that while the core urea-glutamate-lysine pharmacophore maintains a relatively stable binding conformation, the rest of the linker can exhibit significant flexibility. rsc.org This flexibility is essential for orienting the therapeutic payload optimally without disrupting the crucial binding interaction with the target protein. rsc.org

MD simulations are typically performed using specialized software packages and force fields that define the potential energy of the system.

Interactive Table 1: Typical Parameters for Molecular Dynamics (MD) Simulations of Peptide-Linker Systems This table is interactive. Click on the headers to sort the data.

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | CHARMm, OPLS-AA, AMBER | Defines the interatomic potentials and parameters for the simulation. biorxiv.orgrsc.org |

| Water Model | TIP3P, SPC/E | Explicitly represents solvent molecules to mimic aqueous biological conditions. biorxiv.org |

| Simulation Time | 50 - 1000 ns | Duration of the simulation, longer times allow for sampling of more conformational states. biorxiv.orgrsc.org |

| Temperature | 300 - 310 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with high accuracy. nih.goveco-vector.com These methods are vital for understanding the intrinsic chemical nature of the this compound's components, which governs its stability, conformational preferences, and reactivity. kastamonu.edu.tr

For the urea moiety at the core of the linker, quantum calculations reveal important details about its geometry and electronic structure. nih.gov The delocalization of non-bonded electrons from the nitrogen atoms into the adjacent carbonyl group results in a planar and rigid structure with partial double-bond character in the C-N bonds. nih.gov These calculations consistently show that N,N'-disubstituted ureas, like the one in the linker, predominantly adopt a trans,trans conformation in the solid state and in solution, which is the most stable arrangement. nih.gov

Furthermore, quantum chemical calculations can predict key electronic descriptors that influence the linker's behavior. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are indicators of a molecule's chemical reactivity and kinetic stability. kastamonu.edu.tr The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, identifies electron-rich regions (like the carbonyl oxygen) that are prone to electrophilic attack or hydrogen bonding, and electron-poor regions (like the N-H protons) that can act as hydrogen bond donors. researchgate.net This information is critical for predicting how the linker will interact with its biological target and for designing modifications to enhance binding or stability. nih.gov

Interactive Table 2: Key Findings from Quantum Chemical Calculations on Urea Derivatives This table is interactive. Click on the headers to sort the data.

| Parameter/Property | Method | Finding/Significance |

|---|---|---|

| Conformational Energy | DFT | The trans,trans conformation is the most stable for N,N'-diphenylureas. nih.gov |

| Bond Geometry | DFT, X-ray Crystallography | Urea C-N bonds exhibit partial double-bond character (approx. 1.37 Å). nih.gov |

| HOMO-LUMO Gap | DFT (B3LYP) | A larger energy gap indicates higher chemical stability and lower reactivity. kastamonu.edu.tr |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electron-rich (e.g., carbonyl oxygen) and electron-poor (e.g., N-H) sites, predicting interaction points. researchgate.net |

In Silico Modeling of Linker-Mediated Interactions in Conjugate Systems

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of Vipivotide tetraxetan, docking studies are essential for visualizing and analyzing how the Glutamate-urea-Lysine portion of the linker binds to the active site of its target, the prostate-specific membrane antigen (PSMA). acs.orgresearchgate.net

These models are typically based on the crystal structure of PSMA, which reveals a complex binding cavity with a binuclear zinc active site. acs.orgnih.gov Docking simulations consistently place the Glutamate-urea-Lysine (Glu-urea-Lys) pharmacophore deep within the binding funnel. chemrxiv.orgnih.gov The simulations predict a series of critical non-covalent interactions that anchor the linker to the protein. The glutamate moiety's carboxyl groups form strong ionic bonds (salt bridges) and hydrogen bonds with key amino acid residues such as Arg210, Asn257, and Tyr552, and interact with the two catalytic zinc ions. acs.orgchemrxiv.org The urea component itself forms hydrogen bonds with residues like Tyr552. chemrxiv.org These interactions are crucial for the high affinity and specificity of the conjugate for PSMA. nih.govnih.gov

By modeling these interactions, researchers can rationally design modifications to the linker to improve the binding affinity or other pharmacokinetic properties of the conjugate. mdpi.com For example, models can be used to explore how changes in linker length or composition might affect interactions with other regions of the PSMA binding site, such as the hydrophobic S1 pocket. rsc.orgacs.org The binding free energies calculated from these simulations can help rank different potential linker designs before they are synthesized, saving time and resources. acs.org

Interactive Table 3: Key Predicted Interactions between Glu-urea-Lys Linker Motif and PSMA This table is interactive. Click on the headers to sort the data.

| Linker Component | Interacting PSMA Residue | Type of Interaction | Predicted Distance (Å) |

|---|---|---|---|

| Glutamate (α-carboxyl) | Arg210 | Salt Bridge, H-Bond | ~2.9 |

| Glutamate (γ-carboxyl) | Zinc ions (Zn1, Zn2) | Ionic Interaction | ~2.2 |

| Glutamate (γ-carboxyl) | Tyr552, Lys699 | Hydrogen Bond | ~1.8 |

| Urea (carbonyl) | Tyr552 | Hydrogen Bond | - |

Future Perspectives in Chemical Linker Research Beyond Vipivotide Tetraxetan Linker

Emerging Trends in Bioconjugate Linker Chemistry for Enhanced Molecular Targeting

The field of bioconjugation is rapidly moving beyond stable, non-cleavable linkers to "smart" stimuli-responsive systems that offer more precise control over payload release. rroij.comabzena.com These linkers are designed to be stable in systemic circulation but cleave under specific conditions within the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes. nih.govsymeres.com This approach aims to enhance therapeutic efficacy while minimizing off-target toxicity. nih.gov

Key Emerging Trends Include:

pH-Responsive Linkers: The acidic microenvironment of tumors (pH ~6.5-6.8) and endosomes/lysosomes (pH ~4.5-6.0) is a popular trigger for targeted drug release. frontiersin.orgrroij.com Linkers incorporating acid-labile groups like hydrazones or cyclic acetals are designed to hydrolyze and release their payload specifically in these acidic regions. frontiersin.orgnih.govacs.org

Enzyme-Cleavable Linkers: These linkers utilize peptides that are substrates for enzymes overexpressed in tumor tissues, such as cathepsins or matrix metalloproteinases (MMPs). rroij.comdovepress.com A well-known example is the valine-citrulline (vc) linker, which is cleaved by the lysosomal enzyme Cathepsin B. biomolther.org Researchers are also exploring novel enzyme targets like α-l-iduronidase (IduA), which is overexpressed in several tumor types but has low expression in normal tissues, to develop new linker systems. acs.org

Redox-Responsive Linkers: The intracellular environment is significantly more reducing than the extracellular space due to a high concentration of glutathione (B108866) (GSH). dovepress.com Linkers containing disulfide bonds can be selectively cleaved by GSH inside the cell, triggering payload release. dovepress.com

Hydrophilic and Solubility-Enhancing Linkers: Many potent cytotoxic drugs are hydrophobic, which can lead to aggregation and poor pharmacokinetics. nih.gov Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can improve solubility, enable higher drug-to-antibody ratios (DAR), and enhance the stability of the bioconjugate. americanpharmaceuticalreview.com

Table 1: Comparison of Emerging Stimuli-Responsive Linker Types

| Linker Type | Cleavage Trigger | Common Chemical Motif | Target Location |

|---|---|---|---|

| pH-Responsive | Low pH (acidic) | Hydrazone, Cyclic Acetal | Tumor Microenvironment, Endosome, Lysosome |

| Enzyme-Cleavable | Specific Enzymes (e.g., Cathepsins, MMPs) | Dipeptides (e.g., Val-Cit) | Lysosome, Extracellular Matrix |

| Redox-Responsive | High Glutathione (GSH) Concentration | Disulfide Bond | Cytosol |

Potential for Novel Linker Applications in Chemical Biology and Material Science

The principles of linker chemistry, refined in therapeutics like antibody-drug conjugates (ADCs), are being applied to a broadening range of applications in chemical biology and materials science. rsc.org Linkers are no longer just simple connectors but are now recognized as critical components that can dictate the function, stability, and responsiveness of complex molecular systems.

Proteolysis-Targeting Chimeras (PROTACs): In this emerging therapeutic modality, a linker connects a target-binding ligand to an E3 ligase-recruiting ligand. bldpharm.com The linker's role is crucial; its length, flexibility, and attachment points determine the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which leads to the degradation of the target protein. bldpharm.com

Probes for Chemical Proteomics: Cleavable linkers are instrumental in activity-based protein profiling (ABPP) and target identification. springernature.com A probe molecule attached to a reporter tag (like biotin) via a cleavable linker can be used to isolate and identify its protein targets from complex biological samples using mass spectrometry. springernature.com

Functionalized Biomaterials and Polymers: Crosslinkers are fundamental to polymer chemistry and materials science, creating 3D networks that determine the mechanical and physical properties of materials like hydrogels. mdpi.com Recent research has shown that incorporating weaker, reversible crosslinkers can paradoxically enhance a material's toughness and resistance to tearing without altering other properties. eurekalert.org In materials science, linkers are being designed to create smart materials that respond to external stimuli, with applications in drug delivery, tissue engineering, and diagnostics. mdpi.comrsc.org

Methodological Advancements in Linker Synthesis and Characterization for Future Research

Progress in linker technology is critically dependent on the development of robust synthetic methods and sophisticated analytical techniques for characterization. These advancements are essential for producing homogeneous, well-defined bioconjugates and for understanding their behavior in biological systems. americanpharmaceuticalreview.comnih.gov

Advanced Synthesis and Conjugation Techniques: The development of site-specific conjugation methods is a major advance over older, random conjugation chemistries that target lysine (B10760008) or cysteine residues, which often result in heterogeneous products. abzena.comrsc.org

Click Chemistry: Reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) offer high efficiency, specificity, and biocompatibility, making them ideal for linker synthesis and bioconjugation. gbibio.com

Enzymatic Conjugation: Enzymes such as transglutaminase and sortase are being used to achieve site-selective modification of proteins, yielding more homogeneous conjugates. rsc.orgtandfonline.com

Genetic Code Expansion: This technique allows for the incorporation of non-canonical amino acids with unique reactive handles into proteins, providing precise sites for orthogonal linker attachment. americanpharmaceuticalreview.comtandfonline.com

High-Throughput Screening: As the diversity of linkers grows, high-throughput methods are becoming essential for screening large libraries to identify the optimal linker for a specific application. oup.comscienceopen.com Cell-free expression systems and bead-based screening platforms enable the rapid synthesis and evaluation of thousands to millions of different linker-payload combinations. researchgate.netacs.org

Sophisticated Analytical Characterization: The complexity of bioconjugates necessitates a suite of advanced analytical methods to ensure product quality and consistency. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for confirming the structure of the linker-payload and for determining the drug-to-antibody ratio (DAR) and distribution in ADCs. nih.govmdpi.com

Chromatography: Techniques such as hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC) are used to analyze drug load distribution and detect aggregation. nih.gov

Spectroscopy and Electrophoresis: Methods like UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and capillary electrophoresis provide complementary information on drug load, structure, and purity. nih.govmdpi.com

Table 2: Key Compounds Mentioned

| Compound Name | Role/Significance |

|---|---|

| Vipivotide tetraxetan | A radioligand precursor that combines a PSMA-targeting moiety with a DOTA chelator. wikipedia.orgtargetmol.com |

| Lutetium (177Lu) vipivotide tetraxetan | A radiopharmaceutical agent used for treating certain cancers, formed by chelating Lutetium-177 with Vipivotide tetraxetan. biosynth.comdrugbank.com |

| Glutamate-urea-Lysine | The pharmacophore component that selectively binds to prostate-specific membrane antigen (PSMA). wikipedia.orgmedchemexpress.com |

| DOTA (tetraxetan) | A macrocyclic chelator that securely binds radionuclides like Lutetium-177. wikipedia.org |

| Polyethylene glycol (PEG) | A hydrophilic polymer used in linkers to improve solubility and pharmacokinetic properties. americanpharmaceuticalreview.com |

Q & A

Q. How does the structural design of vipivotide tetraxetan linker influence its stability and target-binding efficiency in radiopharmaceutical applications?

The linker’s core structure includes a tetraazacyclic DOTA chelator (for radionuclide binding) and a peptide-based targeting moiety (e.g., PSMA-617). Stability is determined by the chelator’s ability to form stable complexes with isotopes like lutetium-177 (β-emitter) . For example, the DOTA moiety’s four carboxylate groups coordinate with metal ions, while the peptide linker ensures PSMA-specific targeting. Methodologically, stability can be assessed via in vitro radiolabeling efficiency assays (e.g., >95% labeling at 37°C for 30 minutes) and serum stability tests (e.g., <5% free isotope after 48 hours) .

Q. What experimental approaches validate the specificity of this compound for PSMA-expressing cancer cells?

Use competitive binding assays with PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cell lines. Radiolabeled linker (e.g., ¹⁷⁷Lu-vipivotide tetraxetan) is incubated with cells, and uptake is quantified via gamma counting or autoradiography. Specificity is confirmed by >10-fold higher uptake in PSMA-positive cells and inhibition with excess PSMA ligand (e.g., 2-PMPA) .

Q. How is the chelation efficiency of this compound optimized for different radionuclides?

Optimization involves varying pH (3.5–5.5), temperature (25–95°C), and molar ratios (chelator:isotope = 1:1 to 1:5). For lutetium-177, >98% labeling efficiency is achieved at 95°C for 30 minutes in ammonium acetate buffer (pH 4.5). Comparative studies with isotopes like actinium-225 may require longer reaction times or higher molar ratios due to larger ionic radii .

Advanced Research Questions

Q. How do pharmacokinetic parameters (e.g., AUC, half-life) of ¹⁷⁷Lu-vipivotide tetraxetan inform dosing regimens in clinical trials?

Key parameters from phase III trials include:

Q. What methodologies resolve contradictions in tumor uptake vs. off-target toxicity across preclinical studies?

Discrepancies arise from variations in PSMA expression models or dosimetry calculations. Use in vivo SPECT/CT imaging to correlate tumor absorbed dose (Gy/MBq) with histologic validation of PSMA expression. For toxicity, compare biodistribution in murine xenografts (high PSMA) vs. non-target tissues (e.g., salivary glands) and adjust linker-peptide affinity via structure-activity relationship (SAR) studies .

Q. How are long-term renal and hematologic toxicities monitored in patients receiving ¹⁷⁷Lu-vipivotide tetraxetan?

Implement glomerular filtration rate (GFR) monitoring pre/post-therapy and analyze urinary excretion of free isotopes. In the VISION trial, 32% of patients experienced grade 3–4 anemia, and 3% had acute kidney injury. Mitigation strategies include hydration protocols and dose adjustments for baseline GFR <54 mL/min .

Data Contradictions and Resolution

- Contradiction : Some studies report 85% tumor detection via PSMA-PET , while others note false negatives in low-PSMA metastases.

Resolution : Standardize imaging protocols (e.g., ¹⁶⁸Ga-PSMA-11 PET at 60 minutes post-injection) and use hybrid biopsies to validate PSMA expression . - Contradiction : Preclinical models show minimal myelosuppression, yet clinical trials report 8% grade 3–4 thrombocytopenia.

Resolution : Incorporate humanized mouse models with functional bone marrow niches to better predict hematologic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.